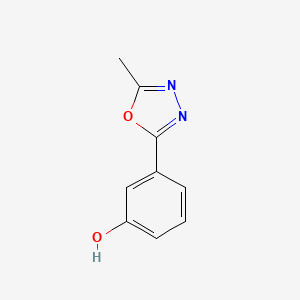

3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79463-11-9 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-11-9(13-6)7-3-2-4-8(12)5-7/h2-5,12H,1H3 |

InChI Key |

IBPCQSLEMFFILD-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)O |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 5 Methyl 1,3,4 Oxadiazol 2 Yl Phenol

Retrosynthetic Analysis of the Chemical Compound 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol

A retrosynthetic analysis of this compound reveals the most common disconnection points for its synthesis. The primary strategy involves breaking the bonds of the 1,3,4-oxadiazole (B1194373) ring. This heterocyclic core is typically formed via a cyclodehydration reaction.

This leads to a key intermediate, a 1,2-diacylhydrazine, specifically N'-acetyl-3-hydroxybenzohydrazide. This intermediate contains both the acetyl group, which will become the methyl-substituted side of the oxadiazole, and the 3-hydroxybenzoyl group, which forms the phenol-substituted side.

Further disconnection of this diacylhydrazine intermediate breaks the amide bonds. This simplifies the starting materials to two readily available precursors: 3-hydroxybenzoic acid (or its corresponding hydrazide, 3-hydroxybenzohydrazide) and an acetylating agent, such as acetic hydrazide or acetic anhydride (B1165640). This approach strategically incorporates the required phenol (B47542) and methyl moieties from the outset.

Established Synthetic Routes and Reaction Mechanisms

The most prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.gov This core reaction is central to the formation of this compound.

Synthesis of the 1,3,4-Oxadiazole Core

The construction of the 1,3,4-oxadiazole ring is achieved by eliminating a molecule of water from a 1,2-diacylhydrazine intermediate. otterbein.edu This intramolecular cyclization is not spontaneous and requires a strong dehydrating agent. A variety of reagents are commonly used for this purpose, each with its own advantages regarding reaction conditions and yield.

One of the most widely used and effective reagents is phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net Other dehydrating agents include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride. mdpi.comopenmedicinalchemistryjournal.com The reaction mechanism involves the activation of the carbonyl oxygen atoms by the dehydrating agent, facilitating the nucleophilic attack by the other carbonyl oxygen to form the five-membered ring.

The general synthetic pathway can be summarized as a one-pot reaction where a carboxylic acid and a hydrazide are heated in the presence of a cyclodehydrating agent like POCl₃. mdpi.com

Table 1: Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis

| Dehydrating Agent | Formula | Typical Conditions | Reference |

|---|---|---|---|

| Phosphorus Oxychloride | POCl₃ | Reflux, several hours | nih.govmdpi.com |

| Thionyl Chloride | SOCl₂ | Varies | mdpi.com |

| Polyphosphoric Acid | PPA | ~100°C | mdpi.com |

| Triflic Anhydride | (CF₃SO₂)₂O | Anhydrous, mild conditions | openmedicinalchemistryjournal.com |

Functionalization with the Phenol Moiety

The phenol group is introduced by using a starting material that already contains the hydroxylated phenyl ring. The most direct precursor is 3-hydroxybenzoic acid or its derivative, 3-hydroxybenzohydrazide (B1677109). researchgate.net

In a typical synthesis, 3-hydroxybenzoic acid is first converted to its hydrazide. This can be achieved by esterifying the carboxylic acid (e.g., with methanol (B129727) to form methyl 3-hydroxybenzoate) and then reacting the ester with hydrazine (B178648) hydrate. This resulting 3-hydroxybenzohydrazide serves as the backbone onto which the second acyl group is added. This ensures the phenol functionality is correctly positioned at the C2 position of the future oxadiazole ring.

Alternatively, the synthesis can start with 3-hydroxybenzoic acid and a second component, an acyl hydrazide (in this case, acetic hydrazide), which are then condensed together in a one-pot reaction. eurekajournals.com

Methyl Group Introduction Strategies

The methyl group at the C5 position of the oxadiazole ring originates from an acetyl group in the precursor molecules. There are two primary strategies for its introduction:

Using Acetic Hydrazide: 3-hydroxybenzoic acid can be reacted with acetic hydrazide in the presence of a dehydrating agent like POCl₃. In this scenario, the acetic hydrazide provides the -NHNH₂ unit and the acetyl group, which cyclizes to form the methyl-substituted part of the ring.

Using an Acetylating Agent: If the synthesis starts with 3-hydroxybenzohydrazide, this intermediate is then acylated with an acetylating agent like acetic anhydride or acetyl chloride. This forms the necessary N'-acetyl-3-hydroxybenzohydrazide intermediate, which is then cyclized.

Another effective method involves reacting a hydrazide, such as 4-hydroxybenzoic acid hydrazide, with triethyl orthoacetate. The mixture is refluxed, leading to the formation of the methyl-substituted oxadiazole ring, yielding the final product upon crystallization. chemicalbook.com

Novel and Emerging Synthetic Approaches

While traditional methods are robust, research continues to focus on developing more efficient, environmentally friendly, and versatile synthetic routes.

Catalytic Methods for Oxadiazole Formation

Modern synthetic chemistry is increasingly moving towards catalytic processes to improve efficiency and reduce waste. Several catalytic systems have been developed for the synthesis of 1,3,4-oxadiazoles.

One notable approach involves the use of copper(II) triflate (Cu(OTf)₂) as a catalyst. This method facilitates the direct formation of 2,5-disubstituted-1,3,4-oxadiazoles from N-arylidenearoylhydrazides through an imine C-H functionalization. nih.govjchemrev.com This represents an innovative route where the amidic oxygen acts as an internal nucleophile.

Other catalytic methods reported include:

Zirconium(IV) chloride (ZrCl₄): Used as an efficient catalyst for the cyclodehydration of 1,2-diacylhydrazines, offering higher yields and shorter reaction times. nih.gov

Ceric Ammonium Nitrate (CAN) and Polyethylene Glycol (PEG): These have been used to catalyze the condensation of acid hydrazides and carboxylic acids. researchgate.net

Copper-catalyzed C-H Arylation: A one-pot, two-stage process has been developed where a monosubstituted 1,3,4-oxadiazole is formed first, followed by a copper-catalyzed C-H arylation to add the second substituent. organic-chemistry.org This method provides streamlined access to unsymmetrically substituted oxadiazoles.

These emerging catalytic strategies offer significant advantages over stoichiometric reagents, including milder reaction conditions, reduced environmental impact, and the potential for greater functional group tolerance.

Green Chemistry Principles in Synthesis

The synthesis of 1,3,4-oxadiazole derivatives, including this compound, has traditionally involved methods that can be environmentally taxing, often employing hazardous reagents, harsh reaction conditions, and generating significant chemical waste. researchgate.net In response, the application of green chemistry principles to the synthesis of this class of compounds has become a significant area of research, aiming to develop more sustainable and eco-friendly methodologies. researchgate.net

Key green chemistry strategies applicable to the synthesis of this compound focus on several areas. These include the use of alternative energy sources like microwave irradiation, which can accelerate reaction rates, reduce reaction times from hours to minutes, and often improve yields compared to conventional heating methods. chemicalbook.com Microwave-assisted synthesis has been successfully applied to the formation of various 1,3,4-oxadiazole derivatives, often in solvent-free conditions, which further enhances the green credentials of the process. chemicalbook.comnih.gov

Another important green approach is the use of mechanochemistry, specifically grinding techniques. nih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by grinding an aromatic hydrazide with an aldehyde in the presence of a catalytic amount of iodine. nih.gov This solvent-free method avoids the need to isolate intermediates and eliminates the use of volatile organic solvents, thus minimizing waste and environmental impact. nih.gov For the synthesis of the title compound, this could involve grinding 3-hydroxybenzohydrazide with a suitable acetylating agent or cyclizing N'-acetyl-3-hydroxybenzohydrazide under solvent-free conditions.

The choice of catalysts and solvents is also critical. Green methodologies favor the use of non-toxic, renewable, and efficient catalysts. researchgate.net For instance, the replacement of hazardous dehydrating agents like phosphorus oxychloride or strong acids with solid-supported catalysts or greener alternatives is a key focus. researchgate.netjchemrev.com Similarly, the use of environmentally benign solvents such as water, ethanol, or supercritical fluids, or conducting reactions under solvent-free conditions, aligns with the principles of green chemistry. researchgate.net Techniques such as catalyst-free synthesis, electrochemical methods, and even photosynthesis are being explored for the synthesis of 1,3,4-oxadiazoles, offering scalable, cost-effective, and easily purified routes to these valuable compounds. researchgate.net

Flow Chemistry Applications in Compound Preparation

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the preparation of chemical compounds, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. acs.org The application of flow chemistry to the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles, is an area of active development. acs.orggoogle.com

An efficient continuous flow process for synthesizing 1,3,4-oxadiazoles has been reported, utilizing an iodine-mediated oxidative cyclization. acs.org In this setup, a solution of the starting materials in a solvent like DMSO is passed through a heated packed-bed reactor containing a solid base, such as potassium carbonate. acs.org This method allows for very short residence times, on the order of minutes, and can produce high yields of the desired heterocycle. acs.org Such a process could be adapted for the synthesis of this compound, likely from an N'-acetyl-3-hydroxybenzohydrazide precursor. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to improved yield and purity compared to batch synthesis.

Another innovative approach combines flow chemistry with photochemical methods. google.comresearchgate.net A UV-mediated synthesis of 1,3,4-oxadiazoles in a flow system has been developed, where the reaction proceeds through a nitrile imine intermediate generated by UV-B irradiation. google.comresearchgate.net This method is notable for its mild reaction conditions (often at room temperature) and can be amenable to scale-up, providing an efficient route to various 1,3,4-oxadiazole derivatives. google.com The use of readily available carboxylic acids as starting materials further enhances the practicality of this flow-based approach. google.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in chemical synthesis to ensure the highest possible yield and purity of the target compound, while minimizing reaction time and the formation of byproducts. For the synthesis of this compound, a common and effective route is the dehydrative cyclization of an N'-acylhydrazide intermediate, specifically N'-acetyl-3-hydroxybenzohydrazide. The efficiency of this cyclization step is highly dependent on several factors.

Key parameters that are typically optimized include the choice of the cyclizing/dehydrating agent, solvent, reaction temperature, and reaction time. nih.govdoubtnut.com Traditional methods often employ harsh reagents like phosphorus oxychloride (POCl₃) or strong acids. nih.gov Optimization studies would explore milder and more selective reagents. The solvent plays a crucial role in reactant solubility and can influence the reaction pathway; therefore, a range of solvents with varying polarities would be screened. doubtnut.com Temperature and reaction time are intrinsically linked, with higher temperatures generally leading to shorter reaction times, though they can also promote the formation of impurities. doubtnut.com

A hypothetical optimization study for the cyclization of N'-acetyl-3-hydroxybenzohydrazide to yield this compound is presented in the table below. This illustrates how systematic variation of conditions can lead to an optimized protocol.

Table 1: Hypothetical Optimization of Cyclization Reaction

| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | POCl₃ | None (neat) | 90 | 3 | 75 |

| 2 | TsCl | Pyridine (B92270) | 100 | 5 | 68 |

| 3 | Burgess Reagent | THF | 25 | 12 | 85 |

| 4 | Acetic Anhydride | Acetic Acid | 118 (reflux) | 4 | 82 |

| 5 | Iodine (cat.) | DMSO | 120 | 2 | 78 |

This table is for illustrative purposes and represents a potential optimization study.

The data illustrates that moving from traditional, harsh reagents (Entries 1 & 2) to milder cyclizing agents like the Burgess reagent (Entry 3) or utilizing alternative energy sources like microwaves (Entry 6) could significantly improve the yield and likely the green profile of the synthesis. acs.org Further optimization might involve screening different bases or catalysts in conjunction with these dehydrating agents to fine-tune the reaction for optimal performance on an industrial scale.

Chemical Reactivity and Derivatization Studies of 3 5 Methyl 1,3,4 Oxadiazol 2 Yl Phenol

Exploration of the Chemical Compound's Reactivity Profile

The reactivity of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol is characterized by the individual reactivities of its constituent functional groups: the phenolic ring, the oxadiazole heterocycle, and the methyl group.

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenol ring is highly susceptible to electrophilic aromatic substitution (EAS) due to the powerful activating and ortho, para-directing nature of the hydroxyl (-OH) group. libretexts.org The non-bonding electrons of the hydroxyl oxygen increase the electron density of the aromatic ring, making it significantly more nucleophilic than benzene (B151609). libretexts.org This strong activation facilitates reactions with a variety of electrophiles, even weak ones. libretexts.orgminia.edu.eg

The substitution pattern is directed to the positions ortho and para to the hydroxyl group. In the case of this compound, the C4 and C6 positions (ortho to -OH) and the C2 position (para to -OH, but already substituted by the oxadiazole ring) are activated. Therefore, electrophilic attack is expected to occur predominantly at the C4 and C6 positions. While the 1,3,4-oxadiazole (B1194373) ring is generally electron-withdrawing, the directing influence of the hydroxyl group is dominant in EAS reactions. libretexts.orgglobalresearchonline.net Common EAS reactions applicable to phenols include:

Halogenation: Bromination of phenols can proceed readily, sometimes even without a catalyst, leading to poly-substituted products. libretexts.org

Nitration: Direct nitration with dilute nitric acid can yield nitrophenols, although oxidative side reactions can occur due to the high reactivity of the phenol ring. libretexts.org

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the ring.

Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts alkylation and acylation, such as the synthesis of the food preservative BHT from para-cresol. libretexts.org

Reactions Involving the Oxadiazole Heterocycle

The 1,3,4-oxadiazole ring is an electron-deficient aromatic system. globalresearchonline.net This is due to the presence of two electronegative, pyridine-type nitrogen atoms which reduce the ring's aromaticity and electron density, making it a weak base. globalresearchonline.netrroij.com Consequently, the carbon atoms of the oxadiazole ring are not susceptible to electrophilic substitution reactions. globalresearchonline.net

However, the electron-deficient nature of the ring makes it vulnerable to nucleophilic attack. thieme-connect.de This can lead to several outcomes:

Nucleophilic Aromatic Substitution: If a suitable leaving group is present at the C2 or C5 position, it can be displaced by a nucleophile. thieme-connect.de

Ring Opening: The addition of a nucleophile can also lead to the cleavage of the heterocyclic ring, often resulting in the formation of acylhydrazine derivatives. thieme-connect.de

Where electrophiles do react, the attack typically occurs at one of the ring's nitrogen atoms rather than a carbon atom. thieme-connect.de

Reactions at the Methyl Substituent

The methyl group at the C5 position of the oxadiazole ring is also a site for chemical reactions. Research on analogous structures, such as 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has shown that this methyl group can undergo oxidation. In biotransformation studies, it was converted into a hydroxymethyl group (-CH2OH). rrpharmacology.ru Furthermore, studies on related 5-methyl-1,2,4-oxadiazoles have demonstrated that the protons of the methyl group can undergo exchange reactions, for instance with the protons of benzyl (B1604629) alcohol, indicating a degree of lability. rsc.org This suggests potential for reactions such as condensation or further functionalization following an initial oxidation step.

Synthesis and Characterization of Novel Derivatives and Analogues

The structural backbone of this compound allows for extensive derivatization to generate novel compounds. Modifications can be targeted at the phenol group or the oxadiazole system.

Structural Modifications of the Phenol Moiety

The hydroxyl group of the phenol is a primary target for derivatization. One of the most common reactions is the Williamson ether synthesis. In a study on the closely related compound, 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol, the phenolic proton was removed by a strong base like sodium hydride (NaH) to form a phenoxide ion. This nucleophilic phenoxide was then reacted with epibromohydrin (B142927) to form an alkyl aryl ether, successfully attaching an oxirane-containing side chain. acs.orgnih.gov

Another potential reaction is the Kolbe-Schmitt carboxylation. This reaction involves treating a sodium phenoxide with carbon dioxide, a weak electrophile, under pressure and temperature. The high electron density of the phenolate (B1203915) ring facilitates this carboxylation, typically at the ortho position, to introduce a carboxylic acid group. libretexts.org

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Electrophile (e.g., Epibromohydrin) Solvent: THF, Temp: Room Temp. | Alkyl Aryl Ethers | acs.org, nih.gov |

| Kolbe-Schmitt Reaction | 1. NaOH 2. CO2, Heat, Pressure | Hydroxybenzoic acids | libretexts.org |

Alterations to the Oxadiazole Ring System

Modifications to the oxadiazole portion of the molecule can be achieved by altering the substituents at the C5 position or by synthesizing analogues with different groups from the outset.

One synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazine precursors using agents like phosphorus oxychloride. nih.gov By starting with 3-hydroxybenzohydrazide (B1677109) and reacting it with different carboxylic acids (or their derivatives) followed by cyclization, a variety of substituents can be installed at the C5 position, creating a library of analogues. For example, using acetic anhydride (B1165640) would yield the parent methyl group, while using other acid anhydrides or chlorides would result in different alkyl or aryl groups at this position.

Alternatively, a pre-formed oxadiazole with a reactive handle can be used. For instance, synthesis starting with 3-hydroxybenzohydrazide can lead to 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol. acs.org This chloromethyl group serves as an electrophilic site for subsequent nucleophilic substitution, allowing for the introduction of various moieties, such as piperazine (B1678402) derivatives. acs.orgnih.gov Similarly, synthesizing a mercapto-oxadiazole analogue creates a nucleophilic thiol group that can be alkylated, for example with ethyl chloroacetate. uobaghdad.edu.iqresearchgate.net

| Modification Strategy | Synthetic Approach | Key Reagents | Resulting Analogue | Reference |

| Variation at C5-Position | Cyclization of diacylhydrazines | 3-hydroxybenzohydrazide, various carboxylic acids, POCl3 | Analogues with different C5-substituents | nih.gov |

| Functionalization of C5-Substituent | Nucleophilic substitution on a C5-chloromethyl group | Piperazine derivatives, Pyridine (B92270), THF | C5-piperazinylmethyl analogues | acs.org, nih.gov |

| Functionalization of C5-Substituent | Alkylation of a C5-mercapto group | Ethyl chloroacetate, Triethylamine, DMF | C5-thioacetate analogues | uobaghdad.edu.iq, researchgate.net |

Isosteric Replacements within the Chemical Structure

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the context of molecules related to this compound, several isosteric replacements have been investigated, focusing on the heterocyclic core and the phenolic moiety.

One of the most studied isosteric modifications involves the oxadiazole ring itself. The 1,3,4-oxadiazole ring is often considered a bioisostere for amide and ester functionalities. nih.gov Furthermore, different isomers of the oxadiazole ring can be used to alter molecular properties. For instance, the replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole has been reported to increase polarity and reduce metabolic degradation by human liver microsomes. nih.gov Although this substitution can sometimes lead to a reduction in biological affinity for certain targets, the trade-off for improved pharmacokinetic properties is often a key consideration in drug design. nih.gov

Nitrogen-containing heterocycles are also common isosteric replacements for the oxadiazole core. Specifically, 1,2,4-triazole (B32235) derivatives have been explored as bioisosteric analogues of the 1,3,4-oxadiazole ring in various therapeutic areas. acs.org This substitution maintains a similar five-membered aromatic structure while altering the hydrogen bonding capacity and electronic distribution of the molecule.

The phenolic hydroxyl group is another critical site for isosteric replacement. Phenols can be prone to rapid metabolism, particularly glucuronidation, which can limit their oral bioavailability. To circumvent this, medicinal chemists often replace the phenol with isosteres that mimic its hydrogen bonding capabilities but are less susceptible to metabolic conjugation. Common phenol isosteres include benzimidazolones, benzoxazolones, and various pyridones.

The table below summarizes key isosteric replacements relevant to the this compound scaffold.

| Original Functional Group | Isosteric Replacement | Rationale for Replacement |

| 1,3,4-Oxadiazole Ring | 1,2,4-Oxadiazole Ring | To modulate electronic properties and biological activity. nih.gov |

| 1,3,4-Oxadiazole Ring | 1,2,4-Triazole Ring | To alter hydrogen bonding capacity and explore different biological interactions. acs.org |

| Phenolic Hydroxyl Group | Benzimidazolone | To improve metabolic stability and mimic hydrogen bond donor/acceptor properties. |

| Phenolic Hydroxyl Group | Pyridone | To reduce susceptibility to glucuronidation while maintaining key interactions. |

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound and its analogues proceeds through several well-established reaction mechanisms. The primary reactive sites for derivatization are the phenolic hydroxyl group and the C5-methyl group of the oxadiazole ring.

Derivatization of the Phenolic Hydroxyl Group:

The phenolic -OH group is nucleophilic and readily undergoes O-alkylation, most commonly via the Williamson ether synthesis. In a study involving a derivative of the target compound, 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol, this reaction was optimized to produce various ether-linked analogues. nih.gov The reaction proceeds by deprotonation of the phenol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic attack (SN2) on an alkyl halide, such as epibromohydrin. nih.gov

The choice of base and solvent is critical for the success of this reaction. Studies have shown that strong bases like NaH in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) provide good yields, whereas weaker bases like potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) may result in only trace amounts of the desired product. nih.gov

The table below outlines the optimized conditions for the Williamson ether synthesis of a derivative of this compound with epibromohydrin. nih.gov

| Base | Solvent | Temperature (°C) | Time (h) | Yield |

| NaH | THF | Room Temp. | 16 | Good |

| K2CO3 | THF | Room Temp. | 16 | Trace |

| Cs2CO3 | THF | Room Temp. | 16 | Trace |

| DIPEA | THF | Room Temp. | 16 | Trace |

Derivatization of the C5-Methyl Group:

The methyl group at the C5 position of the 1,3,4-oxadiazole ring can also be functionalized. Its protons are slightly acidic and can be substituted, often after conversion to a more reactive intermediate. A common strategy involves the transformation of the methyl group into a chloromethyl group (-CH2Cl). This intermediate, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol, serves as a versatile precursor for further nucleophilic substitution reactions. nih.govacs.org

For instance, the chloromethyl derivative can be readily alkylated by amines, such as substituted piperazines, in the presence of a mild base like pyridine in THF. nih.govacs.org This reaction proceeds via a standard SN2 mechanism where the amine acts as the nucleophile, displacing the chloride leaving group.

Furthermore, studies on the biotransformation of structurally related compounds, such as 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, have shown that the methyl group can undergo metabolic oxidation to a hydroxymethyl (-CH2OH) group. rrpharmacology.ru This biological transformation provides another potential route for derivatization, either through direct chemical oxidation or by mimicking this metabolic pathway.

Formation of the 1,3,4-Oxadiazole Ring:

The core 1,3,4-oxadiazole ring itself is typically formed via the cyclodehydration of an N'-acylhydrazide intermediate. A plausible mechanism for the formation of the related compound 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol involves the reaction of N'-(2-chloroacetyl)-3-hydroxybenzohydrazide with a dehydrating agent like the Burgess reagent. acs.org The reaction is believed to proceed through the formation of a sulfamate (B1201201) ester with one of the amide oxygens, followed by an intramolecular cyclization and elimination to yield the stable 1,3,4-oxadiazole ring. acs.org Other common dehydrating agents used for this transformation include phosphorus oxychloride (POCl3). nih.govorientjchem.org

Analytical Methodologies for Research Scale Characterization of 3 5 Methyl 1,3,4 Oxadiazol 2 Yl Phenol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy are utilized to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would be:

A singlet for the methyl (CH₃) protons.

A singlet for the phenolic hydroxyl (OH) proton, which may be broad and its chemical shift can be concentration-dependent.

A set of multiplets for the aromatic protons on the phenol (B47542) ring. The substitution pattern will lead to a complex splitting pattern that can be analyzed to confirm the positions of the substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The expected signals for this compound would include:

A signal for the methyl carbon.

Signals for the carbon atoms of the 1,3,4-oxadiazole (B1194373) ring, with distinct chemical shifts for the carbon attached to the methyl group and the carbon attached to the phenol ring. researchgate.net

Signals for the aromatic carbons of the phenol ring. The carbon attached to the hydroxyl group will have a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted data based on analogous compounds and general NMR principles.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.5 | ~15-25 |

| Phenolic (OH) | ~9.5-10.5 (variable) | - |

| Aromatic (CH) | ~6.8-7.8 | ~110-130 |

| C-OH (Phenol) | - | ~155-160 |

| C (Oxadiazole) | - | ~160-170 |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. who.intnih.govresearchgate.net

Key expected vibrational frequencies include:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aromatic and methyl groups, usually found around 2850-3100 cm⁻¹.

C=N stretching of the oxadiazole ring, which is expected to appear in the 1630-1680 cm⁻¹ region. researchgate.net

C-O stretching for the phenol, typically observed around 1200-1260 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound This table presents expected data based on known functional group absorption frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic OH | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850-2970 |

| C=N (Oxadiazole) | Stretching | 1630-1680 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (Phenol) | Stretching | 1200-1260 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. who.intnih.gov

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The fragmentation pattern would likely involve cleavage of the oxadiazole ring and loss of small molecules like CO or N₂.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The UV-Vis spectrum of this compound, which contains both a phenyl ring and an oxadiazole ring, is expected to show absorption maxima (λ_max) in the ultraviolet region. researchgate.netnih.gov The position and intensity of these absorptions are sensitive to the solvent used. This technique is often used to confirm the presence of the conjugated aromatic system.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from any unreacted starting materials, byproducts, or other impurities, and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of a non-volatile organic compound. A robust, stability-indicating HPLC method is crucial for the reliable analysis of this compound. who.intnih.govsymbiosisonlinepublishing.com

Method development would involve the systematic optimization of several parameters:

Column: A reversed-phase column, such as a C18 or C8, is typically the first choice for a molecule of this polarity. nih.govsymbiosisonlinepublishing.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. nih.govsymbiosisonlinepublishing.com The pH of the aqueous phase can be adjusted to ensure the phenolic group is in a consistent protonation state. A gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to achieve optimal separation of all components.

Detection: A UV detector is the most common choice, set at a wavelength where the compound exhibits strong absorbance (determined from the UV-Vis spectrum). A photodiode array (PDA) detector can be particularly useful as it provides spectral information for each peak, aiding in peak identification and purity assessment. researchgate.net

Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis of this compound This table presents a hypothetical but representative set of HPLC conditions.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Considerations

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of phenolic compounds like this compound by GC can be challenging due to the polar hydroxyl (-OH) group, which can cause poor peak shape and thermal degradation in the hot injector and column. The volatility of phenolic compounds can be low, making them less suitable for direct GC analysis without modification. nih.govresearchgate.net

To overcome these limitations, derivatization is an essential preparatory step that increases the volatility and thermal stability of the analyte. nih.govyoutube.com This process involves a chemical reaction to convert the polar functional group into a less polar, more volatile derivative.

Common Derivatization Techniques for Phenols:

Silylation: This is the most widely used derivatization procedure for compounds containing active hydrogens, such as those in hydroxyl groups. youtube.com A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the phenol's hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This reduces the compound's polarity and its tendency to form hydrogen bonds, making it more amenable to GC analysis. nih.govnih.gov

Alkylation/Etherification: This technique converts the phenolic hydroxyl group into an ether. For instance, methylation can be performed using reagents like diazomethane (B1218177) to form the corresponding anisole (B1667542) derivative. epa.gov Another approach is the formation of pentafluorobenzyl (PFB) ethers using α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), which creates a derivative highly sensitive to electron capture detection (ECD). epa.gov

The choice of column is also critical. For the analysis of underivatized phenols, a polar capillary column is often used. EPA Method 8041A suggests columns like DB-5 or DB-1701 for the analysis of various phenol derivatives. epa.gov For derivatized phenols, a nonpolar or medium-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is typically effective.

Due to the need for derivatization, GC is often coupled with mass spectrometry (GC-MS), which aids in the structural confirmation of the resulting derivative by analyzing its mass spectrum and fragmentation pattern. mdpi.com

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry for its simplicity, speed, and low cost. It is routinely used for the qualitative monitoring of reaction progress, identifying the number of components in a mixture, and determining the purity of a compound. acs.orgnih.gov In the synthesis of 1,3,4-oxadiazole derivatives, TLC is employed to track the conversion of starting materials to the final product. nih.gov

The separation is achieved based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel G-25-UV254 plates) and the mobile phase (a solvent or solvent mixture). nih.gov The choice of the eluent system is crucial for achieving good separation. For phenolic compounds and oxadiazole derivatives, various solvent systems have been reported. The polarity of the mobile phase is adjusted to optimize the retention factor (Rƒ) values, which should ideally be between 0.3 and 0.7 for effective separation.

Visualization of the spots on the TLC plate is commonly done under UV light (at 254 nm or 365 nm) if the compound is UV-active. researchgate.net Alternatively, chemical staining agents can be used. For phenols, a spray of ferric chloride (FeCl₃) solution is a common visualizing agent, which typically produces a distinct color. researchgate.net

Table 1: Example TLC Solvent Systems for Phenolic and Oxadiazole Compounds

| Mobile Phase Composition (v/v/v) | Analyte Class | Reference |

| Toluene : Acetone (9:1) | Phenolic Compounds | researchgate.net |

| Chloroform : Ethyl Acetate (B1210297) : Formic Acid (5:4:1) | Phenols | researchgate.net |

| Hexane : Ethyl Acetate (1:1) | Plant Extracts (containing phenols) | researchgate.net |

| Ethyl Acetate : Hexane | Paeonol Derivatives | scielo.br |

| Ethyl Acetate / Hexane (5-10%) | 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4- oxadiazole | orientjchem.org |

This interactive table provides examples of solvent systems that could be adapted for the analysis of this compound. The optimal system would require experimental validation.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, thereby unambiguously confirming its structure. For novel compounds like this compound, obtaining suitable crystals for X-ray analysis is a key objective for complete structural elucidation. nih.gov

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The data is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not publicly available, data for the closely related derivative, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate , provides a clear example of the detailed structural information that can be obtained. nih.gov In the structure of this acetate derivative, the benzene (B151609) and oxadiazole rings are found to be nearly coplanar. nih.gov Such analyses are crucial for understanding the molecule's solid-state packing and intermolecular interactions.

Table 2: Crystallographic Data for the Analogous Compound 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀N₂O₃ |

| Formula Weight | 218.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.6335 (6) |

| b (Å) | 16.925 (3) |

| c (Å) | 9.5078 (6) |

| β (°) | 92.113 (6) |

| Volume (ų) | 1066.7 (2) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Density (calculated) (Mg m⁻³) | 1.359 |

| Data sourced from a study on 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. nih.gov |

Elemental Analysis for Compound Composition Verification

Elemental analysis, typically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and serves as a key indicator of its purity.

The procedure involves the combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The mass percentages of C, H, and N in the original sample are then calculated.

For a pure sample of this compound (C₉H₈N₂O₂), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. The experimental results from the CHN analyzer are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's purity and correct elemental composition. acs.org

Table 3: Theoretical vs. Found Elemental Analysis Data for an Example 1,3,4-Oxadiazole Derivative

| Compound | Formula | Analysis | %C | %H | %N |

| 2-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazole | C₁₆H₁₁N₅O | Calculated | 65.52 | 3.78 | 23.88 |

| Found | 65.48 | 3.81 | 23.92 | ||

| This table presents hypothetical "found" data for a representative compound to illustrate the comparison. The data demonstrates the expected close correlation between theoretical and experimental values. |

This method, in conjunction with spectroscopic techniques like NMR and mass spectrometry, provides a comprehensive confirmation of the compound's identity and purity.

Structure Activity Relationship Sar Investigations of 3 5 Methyl 1,3,4 Oxadiazol 2 Yl Phenol and Its Analogues

Design Principles for SAR Study Libraries

The design of SAR study libraries for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol analogues is guided by several key principles. The core scaffold, consisting of a phenol (B47542) ring linked to a 5-methyl-1,3,4-oxadiazole moiety, offers multiple points for structural modification. Libraries are typically designed to systematically probe the influence of substituents on the phenolic ring, the methyl group, and the oxadiazole heterocycle.

A primary strategy involves the synthesis of hybrid molecules that combine the 1,3,4-oxadiazole (B1194373) core with other pharmacologically relevant scaffolds. acs.orgnih.gov This molecular hybridization approach aims to create novel chemical entities with potentially enhanced or synergistic biological activities. For instance, libraries have been constructed by linking the oxadiazole ring to various amino acids and penicillin derivatives. acs.orgnih.gov

Another design principle focuses on the isosteric replacement of the 1,3,4-oxadiazole ring with other five-membered heterocycles, such as 1,3,4-thiadiazole, to evaluate the impact of the heteroatom on activity. Furthermore, the synthesis of positional isomers, for example, moving the phenolic hydroxyl group to the ortho or para positions, is a common strategy to investigate the importance of its specific location for receptor binding.

Systematic variation of substituents on the phenyl ring is also a cornerstone of library design. This includes altering the electronic properties (electron-donating vs. electron-withdrawing groups), lipophilicity, and steric bulk of the substituents to build a comprehensive understanding of the SAR.

Elucidation of Key Pharmacophoric Features for Molecular Interactions

The biological activity of this compound and its analogues is intrinsically linked to the specific arrangement and properties of its constituent functional groups. These key pharmacophoric features dictate the nature and strength of interactions with biological targets.

The phenolic hydroxyl group is a crucial determinant of the biological activity in this class of compounds, primarily due to its ability to act as a hydrogen bond donor and acceptor. This feature is particularly significant in the antioxidant activity observed for many phenol-containing oxadiazole derivatives. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative damage. scispace.com

The position of the hydroxyl group on the phenyl ring is also critical. For instance, in a series of 2,5-disubstituted 1,3,4-oxadiazoles, the presence of a hydroxyl group on the phenyl ring was found to be important for their anticancer activity. sci-hub.se Specifically, a hydroxyl group at the para-position of the phenyl ring was shown to contribute to the high binding affinity for EGFR and CDK2, suggesting its involvement in key interactions within the active sites of these enzymes. sci-hub.se

The introduction of the 1,3,4-oxadiazole moiety has been shown to enhance the antimicrobial activity of certain compounds, particularly against Gram-negative bacteria. nih.gov The oxadiazole ring's ability to act as a rigid linker also helps to orient the other substituents in a favorable conformation for binding to target proteins.

The methyl group at the 5-position of the 1,3,4-oxadiazole ring also plays a role in modulating the biological activity of these compounds, albeit often in a more subtle manner compared to the phenolic hydroxyl and oxadiazole moieties. The methyl group can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and reach its target.

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional conformation of this compound is a key factor in its ability to be recognized by and bind to biological targets. The relative orientation of the phenol and oxadiazole rings is of particular importance.

In a related crystal structure of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, the dihedral angle between the phenyl and the oxadiazole ring was found to be 26.37°. nih.gov This suggests that while there is some degree of rotation possible around the single bond connecting the two rings, a relatively planar conformation is favored. The torsion angle between C(7)—N(1)—N(2)—C(8) in the oxadiazole ring was reported to be -0.3 (2)°, indicating the planarity of the heterocyclic ring itself. nih.gov The bond lengths within the oxadiazole ring, such as O1-C8 (1.3608 (19) Å) and O1-C7 (1.3754 Å), are consistent with its aromatic character. nih.gov

Comparative Analysis of SAR Data across Different Biological Target Classes

Analogues of this compound have been investigated for a variety of biological activities, including anticancer and antimicrobial effects. A comparative analysis of the SAR data across these different target classes reveals both common and distinct structural requirements for activity.

For anticancer activity , the presence of a phenolic hydroxyl group is often beneficial. For example, in a series of 2-(5-((arylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol derivatives, the compound with a 3-chloro-4-fluorophenylamino substituent (6e) showed significant antiproliferative activity against several cancer cell lines, with a percent growth inhibition (%GI) of 79.92 against CCRF-CEM cells. researchgate.net Another study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues found that the derivative with a 3,4,5-trimethoxyphenyl substituent (6h) displayed significant anticancer activity against SNB-19 and NCI-H460 cell lines. researchgate.net In a different series of 1,3,4-oxadiazole derivatives, a compound with a 4-hydroxyphenyl group showed improved cytotoxicity against liver cancer (Hep G2) cells with an IC50 of 0.26 ± 0.15 μM. sci-hub.se

| Compound | Substituent (R) | Cancer Cell Line | Activity (IC50/GI) | Reference |

| 6e | 2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol | CCRF-CEM | 79.92% GI | researchgate.net |

| 6h | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | 65.12% PGI | researchgate.net |

| 15 | 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | Hep G2 | 0.26 ± 0.15 μM | sci-hub.se |

| 4h | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 | <0.14 μM | acs.org |

| 4i | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(p-tolyl)acetamide | A549 | 1.59 μM | acs.org |

| 4l | N-(4-chlorophenyl)-2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide | A549 | 1.80 μM | acs.org |

In the realm of antimicrobial activity , the structural requirements can differ. For instance, in a series of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives, compound 6c was highly potent against MRSA strains with a minimum inhibitory concentration (MIC) of 1 μg/mL. nih.gov Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives reported that compounds with specific substitutions exhibited good antibacterial activity. nih.gov A series of 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives also showed promising antimicrobial potential, with MIC values ranging from 3.58 to 8.74 µM against various microbial strains. nih.gov

| Compound | Target Organism | Activity (MIC) | Reference |

| 6c | MRSA (3167 and 3506) | 1 μg/mL | nih.gov |

| D-2 | S. aureus | 3.98 µM | nih.gov |

| D-4 | E. coli | 4.02 µM | nih.gov |

| D-6 | S. aureus | 3.58 µM | nih.gov |

| D-19 | C. albicans | 8.74 µM | nih.gov |

| D-20 | A. niger | 8.52 µM | nih.gov |

Computational Chemistry and Theoretical Studies of 3 5 Methyl 1,3,4 Oxadiazol 2 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to model the electronic structure and predict various chemical and physical properties of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound would be investigated by optimizing its geometry and calculating its molecular orbitals. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller energy gap generally suggests higher reactivity. For similar phenolic compounds, computational studies have been applied to determine their antioxidant mechanisms by analyzing their frontier orbitals.

Table 1: Hypothetical Molecular Orbital Parameters for this compound

| Parameter | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations. Actual values would require specific DFT calculations.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map would provide a visual representation of the charge distribution on the molecule's surface. This map is invaluable for predicting how this compound would interact with other molecules, particularly biological macromolecules. The red regions on the ESP map indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on oxygen and nitrogen atoms, which are potential sites for electrophilic attack and hydrogen bonding. The blue regions represent positive electrostatic potential, usually around hydrogen atoms, indicating sites for nucleophilic attack.

Spectroscopic Parameter Prediction

Quantum chemical calculations can predict spectroscopic data, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. Theoretical calculations of these spectra aid in the structural confirmation of the synthesized compound. For instance, the calculated vibrational frequencies in the IR spectrum can be compared with experimental data to assign specific functional groups. Similarly, predicted ¹H and ¹³C NMR chemical shifts are correlated with experimental values to confirm the molecular structure.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Identification of Potential Molecular Targets via Virtual Screening

For this compound, virtual screening against a library of protein structures could identify potential biological targets. Given that 1,3,4-oxadiazole (B1194373) derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, potential targets could include enzymes like peptide deformylase or receptor tyrosine kinases. The docking process involves placing the ligand in the binding site of the protein and scoring the different poses based on their binding affinity.

Analysis of Binding Modes and Interaction Energies

Once a potential target is identified, a more detailed molecular docking analysis would be performed to understand the specific interactions between this compound and the amino acid residues in the protein's active site. This analysis reveals the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. The binding energy, calculated in kcal/mol, provides a quantitative measure of the strength of the interaction.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

| Parameter | Hypothetical Value | Details |

| Binding Energy | -8.5 kcal/mol | Indicates a strong and stable interaction with the protein's active site. |

| Interacting Residues | TYR234, LYS12, SER23 | Amino acids in the active site forming hydrogen bonds with the ligand. |

| Hydrogen Bonds | 3 | Formed between the phenolic hydroxyl group and the nitrogen atoms of the oxadiazole ring with the protein. |

| Hydrophobic Interactions | Phenyl ring of the ligand with hydrophobic pockets of the protein. | Contribute to the overall binding stability. |

Note: This table is a hypothetical representation of molecular docking results. Actual data would be dependent on the specific protein target and the docking software used.

Molecular Dynamics Simulations to Investigate Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. acs.orgresearchgate.net For the compound this compound, MD simulations provide crucial insights into its conformational flexibility, which is essential for its interaction with biological targets. The inherent flexibility of a molecule, particularly the rotation around single bonds, allows it to adopt various three-dimensional arrangements, or conformations. nih.govnih.gov Understanding these accessible conformations is key to predicting how the molecule will bind to a receptor site. mdpi.com

In the case of this compound, a key area of flexibility is the rotatable bond connecting the phenol (B47542) ring to the 1,3,4-oxadiazole ring. An MD simulation would be set up by placing the molecule in a simulated physiological environment, typically a box of water molecules with ions to represent saline conditions. The interactions between all atoms are governed by a set of equations known as a force field. The simulation then calculates the net force on each atom and uses this to predict its movement over a very short time step (femtoseconds). By repeating this process millions of times, a trajectory is generated that maps the molecule's motion and conformational changes over a period of nanoseconds to microseconds. acs.orgmdpi.com

The most direct measure of conformational change at the linkage is the analysis of the dihedral angle formed by atoms spanning the two rings. A plot of this dihedral angle over time reveals the range of rotational motion and the preferred (lowest energy) orientations of the phenolic and oxadiazole moieties relative to each other. This information is critical, as the specific orientation the molecule adopts can dramatically affect its ability to form key interactions, such as hydrogen bonds, within a biological target's binding pocket. nih.govnih.gov

| Parameter | Description | Typical Application to this compound |

| Simulation Time | The total duration of the simulation (e.g., 100 nanoseconds). | To ensure adequate sampling of major conformational states. |

| Force Field | A set of parameters used to calculate potential energy (e.g., GROMOS96, AMBER). mdpi.com | To accurately model the atomic interactions of the molecule. |

| Solvent Model | The representation of the solvent (e.g., TIP3P water). | To simulate a realistic aqueous physiological environment. |

| RMSD Analysis | Root Mean Square Deviation of atomic positions over time. | To determine if the molecule reaches a stable equilibrium during the simulation. |

| RMSF Analysis | Root Mean Square Fluctuation of individual atoms. | To identify the most flexible regions, such as the inter-ring bond and terminal groups. |

| Dihedral Angle Plot | Analysis of the rotation around the bond connecting the phenol and oxadiazole rings. | To determine the preferred spatial orientation of the two rings and the energy barriers between conformations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. bepls.comyoutube.com The fundamental principle is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in drug discovery by prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov

The application of QSAR to 1,3,4-oxadiazole derivatives has been successfully used to model a wide range of biological activities, including anticancer, antioxidant, and antitubercular effects. bepls.comnih.govherts.ac.ukresearchgate.netmanipal.edu For a series of analogues based on the this compound scaffold, a QSAR study would correlate variations in their chemical structures with changes in a measured biological response (e.g., IC₅₀ values for enzyme inhibition).

The development of a robust QSAR model is a multi-step process. It begins with the selection of a dataset of compounds that are structurally related to this compound and have experimentally measured biological activities. This dataset is then typically divided into a larger "training set," used to build the model, and a smaller "test set," used to validate its predictive power. dergipark.org.trresearchgate.net

For each molecule in the dataset, a wide variety of "molecular descriptors" are calculated. These are numerical values that represent different aspects of the molecule's structure and properties, such as its size, shape, lipophilicity (log P), and electronic characteristics. nih.gov

Using the training set, a statistical method is employed to generate a mathematical equation that relates the descriptors (the independent variables) to the biological activity (the dependent variable). Common statistical methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks. youtube.comnih.gov The goal is to create a model that not only fits the training data well but also accurately predicts the activity of the compounds in the test set. nih.gov A successful model provides insights into which molecular properties are most important for the desired biological activity, guiding the rational design of more potent compounds. researchgate.netmanipal.edu

The quality and predictive power of a QSAR model are critically dependent on the proper selection of descriptors and rigorous statistical validation. nih.govresearchgate.net

Descriptor Selection: From a vast pool of calculated descriptors, it is crucial to select a smaller subset that has the most significant correlation with the biological activity. nih.govkg.ac.rs Including irrelevant descriptors or too many descriptors can lead to a model that is overly complex and has poor predictive ability (a phenomenon known as overfitting). youtube.com Descriptor selection methods, such as genetic algorithms, are often used to identify the most relevant combination of descriptors. youtube.comdergipark.org.tr These descriptors fall into several categories:

Topological: Describe atomic connectivity (e.g., Wiener index).

Electronic: Relate to the molecule's electronic properties (e.g., dipole moment, HOMO/LUMO energies). researchgate.net

Steric/Geometrical: Describe the size and shape of the molecule (e.g., molecular volume).

Physicochemical: Include properties like hydrophobicity (log P) and polar surface area (PSA). bepls.com

Model Validation: Validation is essential to ensure that the QSAR model is robust and predictive. researchgate.net It involves several statistical tests:

Internal Validation: This is typically performed on the training set using methods like leave-one-out cross-validation (LOO-CV). In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validated correlation coefficient (Q²) is calculated. A high Q² (typically > 0.6) indicates good internal robustness. researchgate.netnih.gov

External Validation: The true predictive power of the model is assessed using the external test set—compounds that were not used in model development. The model's equation is used to predict the activity of these compounds, and the predicted values are compared to the experimental values. The predictive correlation coefficient (R²_pred) is a key metric; a value > 0.6 is generally considered indicative of a reliable model. researchgate.net

Y-Randomization: This test ensures the model is not the result of a chance correlation. The biological activity data (Y-variable) is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A valid model should result in very low correlation coefficients for the randomized data. nih.gov

| Validation Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures how well the model fits the training set data. | > 0.7 researchgate.net |

| Cross-validated R² | Q² (or R²_cv) | Measures the internal predictive ability of the model via cross-validation. | > 0.6 researchgate.netmanipal.edu |

| Predicted R² | R²_pred | Measures the model's ability to predict the activity of an external test set. | > 0.6 researchgate.net |

| Standard Deviation of Error | s | Represents the average deviation of the calculated values from the observed values. | Lower is better. |

By following these rigorous development and validation steps, a QSAR model for this compound analogues can serve as a reliable tool for guiding further drug discovery efforts.

Biological Activity and Mechanistic Investigations of 3 5 Methyl 1,3,4 Oxadiazol 2 Yl Phenol in in Vitro and Biochemical Systems

Assessment of Enzyme Inhibition Profiles

There is currently no publicly available scientific literature that characterizes the specific enzyme target interactions of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol. Consequently, no data on its inhibition constants (such as IC50 or Ki values) or mechanistic studies of enzyme inhibition (e.g., competitive, non-competitive) have been reported.

Characterization of Specific Enzyme Target Interactions

No studies have been identified that define the specific enzymes inhibited by this compound.

Determination of Inhibition Constants (e.g., IC50, Ki)

No IC50 or Ki values for the inhibition of any enzyme by this compound have been published in the peer-reviewed literature.

Mechanistic Studies of Enzyme Inhibition (e.g., competitive, non-competitive)

There are no available studies that elucidate the mechanism by which this compound might inhibit any enzymatic activity.

Receptor Binding Affinity Studies

Similar to the lack of enzyme inhibition data, there is no published research on the receptor binding affinity of this compound.

Radioligand Binding Assays

No data from radioligand binding assays for this compound are available in the scientific literature.

Fluorescence Polarization Assays

No studies utilizing fluorescence polarization assays to determine the binding affinity of this compound to any receptor have been found.

Modulatory Effects on Cellular Pathways (In Vitro)

The 1,3,4-oxadiazole (B1194373) scaffold is a versatile pharmacophore known to interact with various biological targets, thereby modulating cellular pathways. Investigations into its derivatives have revealed potential mechanisms of action through enzyme inhibition and effects on gene expression.

Cell-free biochemical assays provide a direct measure of a compound's ability to interact with and modulate the activity of specific enzymes. Studies on various 1,3,4-oxadiazole derivatives have demonstrated significant inhibitory effects on several key enzymes, suggesting that this compound could exhibit similar properties.

One area of notable activity is the inhibition of tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. nih.govresearchgate.net It is hypothesized that 1,3,4-oxadiazole derivatives can chelate the copper ions at the active site of tyrosinase, leading to its inhibition. nih.gov For instance, certain thiol-containing 1,3,4-oxadiazole derivatives have shown potent mixed-type inhibition of tyrosinase, with some compounds exhibiting significantly higher potency than the standard inhibitor, kojic acid. nih.gov Fluorescence quenching and molecular docking studies have confirmed the direct binding of these derivatives to the tyrosinase enzyme. nih.gov Some 2,5-disubstituted 1,3,4-oxadiazole derivatives have also shown significant tyrosinase inhibitory activity. nih.gov

Another enzyme system where 1,3,4-oxadiazole derivatives have shown promise is in the inhibition of cholinesterases, such as acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease. acs.orgnih.gov A range of 1,3,4-oxadiazole derivatives have been identified as promising AChE inhibitors, with some exhibiting IC50 values in the low micromolar range. acs.org Kinetic studies have indicated that these compounds may act as non-competitive inhibitors, binding to an allosteric site on the enzyme. acs.orgnih.gov The presence of a hydroxyl group on the phenolic ring, as is the case with this compound, has been suggested to contribute to the inhibitory activity. nih.gov

Furthermore, various 1,3,4-oxadiazole derivatives have been investigated for their inhibitory potential against other enzymes like thymidylate synthase and histone deacetylases (HDACs), which are crucial targets in cancer therapy. nih.gov

Table 1: Examples of Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives in Cell-Free Assays

| Enzyme | Compound Type | Observed IC50 Values | Reference |

|---|---|---|---|

| Tyrosinase | Thiol-containing 1,3,4-oxadiazole | 17.7 ± 0.21 µM | nih.gov |

| Tyrosinase | 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide | 0.003 ± 0.00 µM | nih.gov |

| Acetylcholinesterase | Substituted 1,3,4-oxadiazole derivative | 41.87 ± 0.67 µM | acs.org |

| Acetylcholinesterase | 4-aminopyridine-1,3,4-oxadiazole hybrid | 1.098 µM | nih.gov |

For instance, luciferase reporter assays have been extensively used to study the activity of G-protein coupled receptors (GPCRs) by measuring changes in downstream signaling pathways through response elements like CRE (cAMP response element), NFAT-RE (nuclear factor of activated T-cells response element), and SRE (serum response element). nih.govnih.gov It is plausible that 1,3,4-oxadiazole derivatives could be screened using such assays to identify their effects on various GPCR-mediated pathways.

One study on 1,2,4-oxadiazole (B8745197) derivatives, a related isomer, utilized a luciferase reporter assay to identify antagonists of the farnesoid X receptor (FXR). nih.gov This demonstrates the utility of this technique in screening for nuclear receptor modulators within the broader oxadiazole class. Furthermore, some compounds can interfere with the luciferase enzyme itself, leading to false-positive or false-negative results, which highlights the importance of control experiments in such assays. mdpi.com

In the context of antimicrobial activity, reporter gene assays could be employed to understand the cellular responses of pathogens to 1,3,4-oxadiazole treatment. For example, a study on certain 1,3,4-oxadiazole derivatives against Staphylococcus aureus used real-time RT-PCR, a method related to reporter assays in its focus on gene expression, to show that these compounds altered the transcription levels of genes involved in virulence and biofilm formation, such as sarA, icaA, spa, fnbA, and fnbB. nih.gov

Antioxidant and Radical Scavenging Properties in Chemical Assays

The presence of a phenolic hydroxyl group in this compound suggests a potential for antioxidant activity. Chemical assays are commonly used to evaluate the radical scavenging properties of such compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method for this purpose.

Studies on a variety of phenolic 1,3,4-oxadiazole derivatives have consistently demonstrated their capacity to act as potent antioxidants. The phenolic -OH group can donate a hydrogen atom to stabilize free radicals. The resulting phenoxyl radical can be further stabilized through resonance, a process that is enhanced by the presence of the 1,3,4-oxadiazole ring.

In one study, a series of 1,3,4-oxadiazole derivatives containing phenolic acid moieties were synthesized and their antioxidant activities were evaluated. rsc.org Several of these compounds exhibited potent DPPH radical scavenging activity, with some showing better activity than the standard antioxidant, ascorbic acid. The study also highlighted that the antioxidant capacity was influenced by the position and number of hydroxyl groups on the phenyl ring.

Table 2: DPPH Radical Scavenging Activity of Phenolic 1,3,4-Oxadiazole Derivatives

| Compound | IC50 (µM) in DPPH Assay | Reference |

|---|---|---|

| Phenolic 1,3,4-oxadiazole derivative 1 | > 50 | researchgate.net |

| Phenolic 1,3,4-oxadiazole derivative 2 | 22.17 | researchgate.net |

| Phenolic 1,3,4-oxadiazole derivative 3 | 13.59 | researchgate.net |

| Ascorbic Acid (Standard) | 38.78 | researchgate.net |

Note: The specific structures of the derivatives are detailed in the cited reference.

Investigation of Antimicrobial Activity Against Specific Microbial Strains (In Vitro)

The 1,3,4-oxadiazole nucleus is a common scaffold in a multitude of compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. mdpi.commdpi.comacs.org This suggests that this compound may also possess antimicrobial potential.

The minimum inhibitory concentration (MIC) is a key in vitro parameter that quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Numerous studies have reported the MIC values for a wide array of 1,3,4-oxadiazole derivatives against various pathogenic bacteria and fungi.

For example, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Some derivatives have also demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The nature and position of substituents on the phenyl ring and the oxadiazole core have been shown to significantly influence the antimicrobial potency.

Table 3: Examples of Minimum Inhibitory Concentrations (MIC) of 1,3,4-Oxadiazole Derivatives Against Various Microbial Strains

| Microbial Strain | Compound Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 2,5-disubstituted 1,3,4-oxadiazole | 6.25 - 50 | nih.gov |

| Bacillus subtilis | 2,5-disubstituted 1,3,4-oxadiazole | 12.5 - 50 | nih.gov |

| Escherichia coli | 2,5-disubstituted 1,3,4-oxadiazole | 25 - >100 | nih.gov |

| Pseudomonas aeruginosa | 2,5-disubstituted 1,3,4-oxadiazole | 50 - >100 | nih.gov |

| S. aureus (MRSA) | 1,3,4-oxadiazole derivative | 8 - 16 | nih.gov |

| Candida albicans | 2,5-disubstituted 1,3,4-oxadiazole | 12.5 - 50 | mdpi.com |

Understanding the mechanism of action at the cellular level is crucial for the development of new antimicrobial agents. For 1,3,4-oxadiazole derivatives, several potential mechanisms have been proposed based on experimental evidence.

One of the key proposed mechanisms is the inhibition of DNA gyrase . DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Inhibition of this enzyme leads to bacterial cell death. Several studies have shown that 1,3,4-oxadiazole derivatives can act as DNA gyrase inhibitors. nih.gov Molecular docking studies have further supported this by showing that these compounds can bind to the active site of DNA gyrase. nih.gov

Another potential mechanism is the disruption of the bacterial cell membrane . The integrity of the cell membrane is vital for bacterial survival. Some 1,3,4-oxadiazole derivatives have been suggested to exert their antimicrobial effect by damaging the cell membrane, leading to the leakage of intracellular components and ultimately cell death. researchgate.net However, a study on other 1,3,4-oxadiazole derivatives showed that their activity was not associated with the disruption of the physical integrity of the cell membrane, suggesting that the mechanism can vary depending on the specific chemical structure. nih.gov

Furthermore, some 1,3,4-oxadiazole derivatives have been found to interfere with other essential cellular processes, such as the inhibition of lipoteichoic acid (LTA) synthesis . LTA is a major component of the cell wall of Gram-positive bacteria and is crucial for their growth and virulence. nih.govacs.org Inhibition of LTA synthesis represents a promising antimicrobial strategy.

Future Research Directions and Prospects for 3 5 Methyl 1,3,4 Oxadiazol 2 Yl Phenol

Exploration of New Synthetic Methodologies

While classical methods for synthesizing 1,3,4-oxadiazoles, such as the cyclodehydration of 1,2-diacylhydrazines using harsh reagents like phosphorus oxychloride, are well-established, future research will focus on developing more efficient, versatile, and environmentally benign strategies. nih.govopenmedicinalchemistryjournal.com The goal is to create diverse libraries of analogues of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol for biological screening.

Key areas for exploration include:

One-Pot Reactions: Developing single-step procedures that combine readily available starting materials, such as carboxylic acids and acid hydrazides, to form the oxadiazole ring. nih.gov Methods using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the Burgess reagent have shown high efficiency and yield. openmedicinalchemistryjournal.comacs.org